molecular formula C14H13N5O3 B3605475 N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B3605475
M. Wt: 299.28 g/mol
InChI Key: SATZHSUNTJYQRS-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a cyanophenyl group and a nitro-pyrazolyl moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Amide formation: The final step involves coupling the cyanophenyl group with the nitro-pyrazole intermediate using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, alcohols, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products like oxides or hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group could be involved in redox reactions, while the cyanophenyl group might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-cyanophenyl)-4-(4-hydroxy-1H-pyrazol-1-yl)butanamide: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both a nitro group and a cyanophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c15-8-11-3-5-12(6-4-11)17-14(20)2-1-7-18-10-13(9-16-18)19(21)22/h3-6,9-10H,1-2,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATZHSUNTJYQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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